

Technical Guide: Physical and Chemical Properties of 2,3-Diaminoanisole

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Compound of Interest

Compound Name: 3-Methoxybenzene-1,2-diamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3-Diaminoanisole (also known as **3-Methoxybenzene-1,2-diamine**), a significant aromatic amine intermediate. The information is curated for professionals in research and development who require precise data for synthesis, analysis, and further application.

Core Physical and Chemical Properties

2,3-Diaminoanisole is a substituted aniline derivative with adjacent amino groups, making it a valuable precursor in the synthesis of various heterocyclic compounds. Its properties are summarized below.

Data Presentation: Physical Properties

Property	Value	Source(s)
CAS Number	37466-89-0	[1][2]
Molecular Formula	C ₇ H ₁₀ N ₂ O	[1][2]
Molecular Weight	138.17 g/mol	[1][2]
Appearance	Brown - Purple solid, crystalline	[3]
Melting Point	39 - 40 °C	[1]
Boiling Point	114-116 °C (at 0.5 Torr)	[4]
Solubility	Slightly soluble in water	[1][4]
IUPAC Name	3-methoxybenzene-1,2-diamine	[1][2]
Synonyms	3-Methoxy-o-phenylenediamine, 2-Amino-3-methoxyaniline	[1]

Note: A melting point of 77-78°C has also been reported, suggesting potential variability based on purity or crystalline form.[4]

Chemical Reactivity and Synthetic Applications

The key feature of 2,3-Diaminoanisole's reactivity is the presence of two amino groups in an ortho position on the benzene ring. This arrangement makes it an excellent building block for condensation and cyclization reactions to form fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.

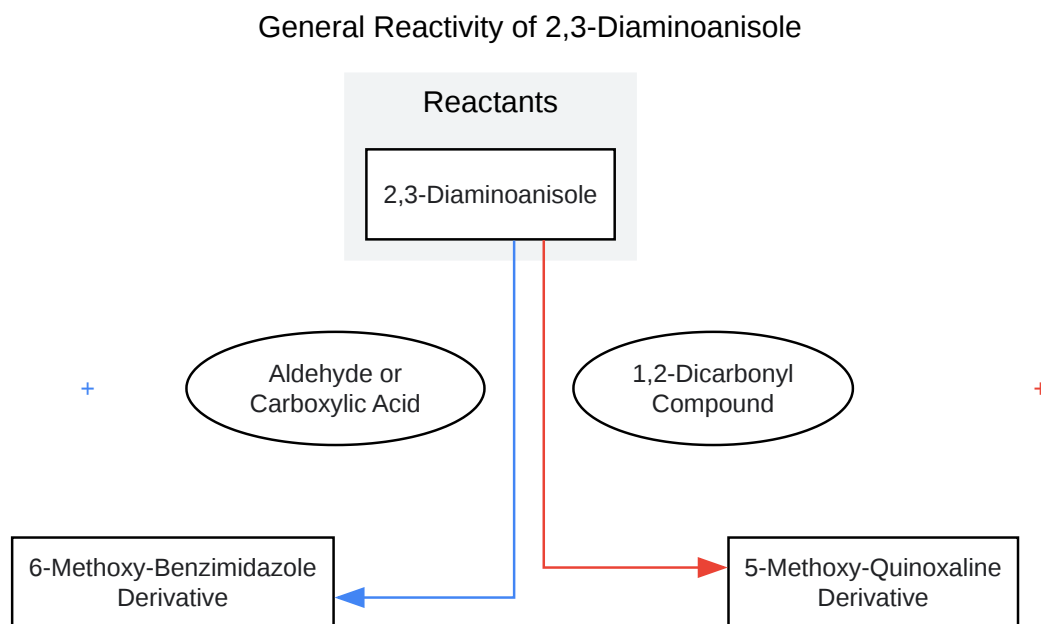
Synthesis of Heterocyclic Compounds

2,3-Diaminoanisole is a precursor for synthesizing various heterocyclic compounds, most notably benzimidazoles and quinoxalines.

- Benzimidazole Formation:** The reaction of 2,3-Diaminoanisole with aldehydes or carboxylic acids (or their derivatives) leads to the formation of 6-methoxy-substituted benzimidazoles.

- Quinoxaline Formation: Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil) yields 5-methoxy-substituted quinoxalines.

The diagram below illustrates these fundamental reaction pathways.



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Core synthetic pathways of 2,3-Diaminoanisole.

Experimental Protocols

While specific, validated protocols for 2,3-Diaminoanisole are not widely published, methodologies can be reliably adapted from analogous ortho-diamines. The following are generalized protocols for its synthesis and a key reaction.

Protocol 1: General Procedure for the Synthesis of 2,3-Diaminoanisole

This protocol is based on the common synthetic route of reducing a nitroaniline precursor. The typical starting material would be 3-methoxy-2-nitroaniline or 2-methoxy-6-nitroaniline.

Materials:

- 3-Methoxy-2-nitroaniline (or isomer)
- 10% Palladium on activated carbon (Pd/C) catalyst
- Ethanol or Ethyl Acetate (solvent)
- Hydrogen gas (H₂) source
- Inert gas (Nitrogen or Argon)
- Filter aid (e.g., Celite)

Methodology:

- Preparation: A hydrogenation reactor is charged with the nitroaniline precursor and a suitable solvent (e.g., ethanol). The vessel is flushed with an inert gas.
- Catalyst Addition: A catalytic amount of 10% Pd/C (typically 1-5 mol%) is carefully added under the inert atmosphere.
- Hydrogenation: The reactor is sealed, purged, and then pressurized with hydrogen gas (a balloon or a pressure reactor setup can be used, typically from atmospheric pressure to 50 psi).
- Reaction: The mixture is stirred vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
- Work-up: Upon completion, the reactor is purged with inert gas. The reaction mixture is filtered through a pad of filter aid to remove the palladium catalyst.
- Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 2,3-Diaminoanisole.

- Purification: The product can be further purified by column chromatography or recrystallization if necessary. Due to its sensitivity to air, purification and storage should be conducted under an inert atmosphere.

Protocol 2: General Procedure for Quinoxaline Synthesis

This protocol describes the condensation reaction of 2,3-Diaminoanisole with a 1,2-dicarbonyl compound.

Materials:

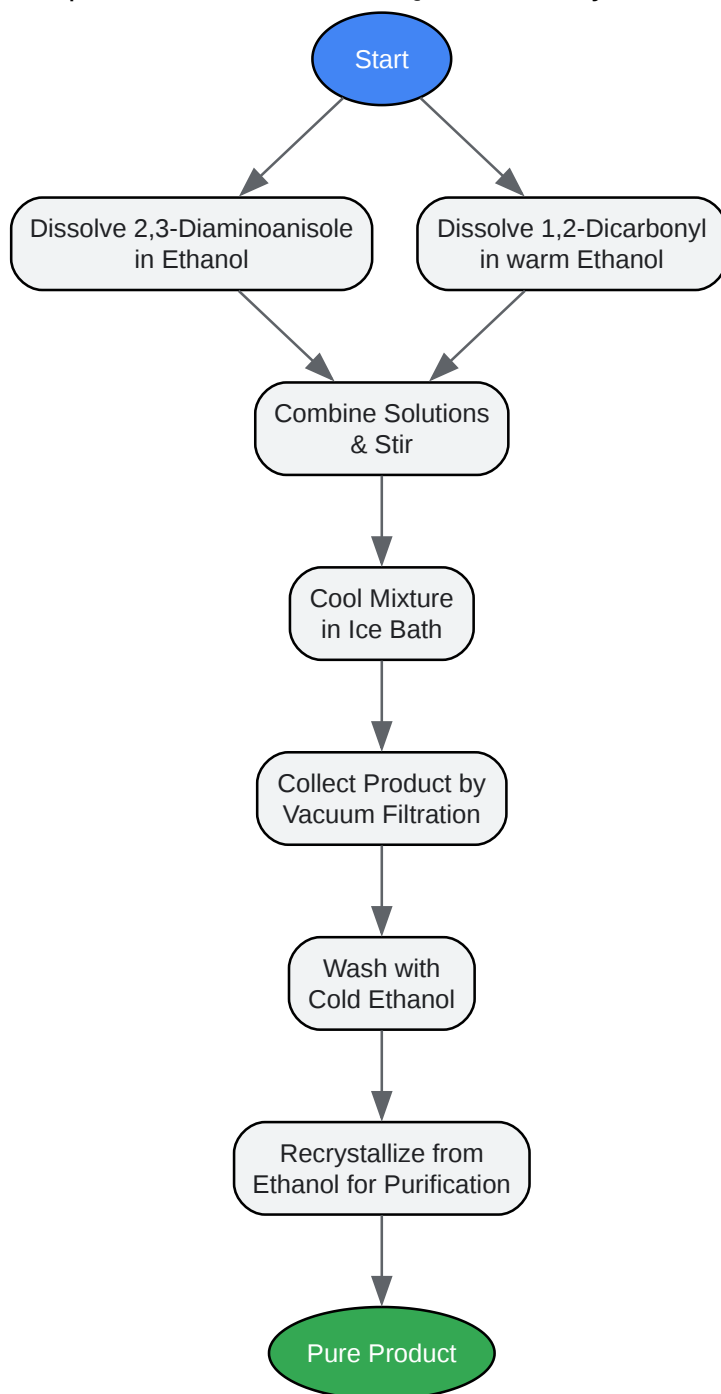
- 2,3-Diaminoanisole
- 1,2-dicarbonyl compound (e.g., benzil)
- Ethanol (solvent)
- Ice bath

Methodology:

- Dissolution: Dissolve the 1,2-dicarbonyl compound (1 molar equivalent) in warm ethanol in a round-bottom flask. In a separate beaker, dissolve 2,3-Diaminoanisole (1 molar equivalent) in ethanol.
- Reaction: Add the 2,3-Diaminoanisole solution to the dicarbonyl solution. Stir the mixture at room temperature or with gentle heating.
- Crystallization: Once the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath to induce crystallization of the product.
- Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
- Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

The workflow for this type of condensation reaction is visualized below.

Experimental Workflow for Quinoxaline Synthesis



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A typical workflow for a condensation-crystallization reaction.

Spectral Data

As of the date of this guide, comprehensive, experimentally verified spectral data (^1H NMR, ^{13}C NMR, IR, MS) for 2,3-Diaminoanisole (CAS 37466-89-0) are not readily available in public-domain scientific databases. Researchers should be cautious, as spectral data for the isomer 4-methoxy-1,2-phenylenediamine (CAS 102-51-2) or 2,4-Diaminoanisole (CAS 615-05-4) are sometimes misattributed. It is strongly recommended that researchers acquiring or synthesizing this compound perform their own analytical characterization to confirm its identity.

Safety and Handling

2,3-Diaminoanisole is classified as a hazardous substance.

- **Hazards:** Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
- **Handling:** Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid dust formation.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place. It is noted to be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) away from oxidizing agents.[1]
- **Disposal:** Dispose of waste in accordance with local, regional, and national regulations. Avoid release into the environment.

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- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Properties of 2,3-Diaminoanisole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295814#physical-and-chemical-properties-of-2-3-diaminoanisole]

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